HEAT hydrochloride

Radioligand Binding Receptor Pharmacology Cardiovascular Research

HEAT hydrochloride (BE2254 hydrochloride, CAS 30007-39-7) is a synthetic phenethylamine derivative that functions as a selective, high-affinity antagonist of α₁-adrenergic receptors. Its molecular formula is C₁₉H₂₂ClNO₂ with a molecular weight of 331.8 g/mol.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
CAS No. 30007-39-7
Cat. No. B1662926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEAT hydrochloride
CAS30007-39-7
Synonyms2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone
2-HEAT
BE 2254
BE 2254, (+-)-isomer
BE-2254
IBE 2254
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl
InChIInChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
InChIKeyVCZXZECZIRGUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HEAT Hydrochloride (CAS 30007-39-7) Procurement Guide: Baseline α₁-Adrenoceptor Antagonist Profile and Scientific Identity


HEAT hydrochloride (BE2254 hydrochloride, CAS 30007-39-7) is a synthetic phenethylamine derivative that functions as a selective, high-affinity antagonist of α₁-adrenergic receptors . Its molecular formula is C₁₉H₂₂ClNO₂ with a molecular weight of 331.8 g/mol . The compound exhibits potent binding to the three human α₁-adrenoceptor subtypes, with pKi values of 9.0 (α₁A), 9.1 (α₁B), and 8.57 (α₁C/α₁D) [1]. Its primary utility in research settings stems from its role as the non-radiolabeled precursor to [¹²⁵I]-HEAT, a widely employed radioligand for α₁-adrenoceptor binding studies and autoradiography [2].

HEAT Hydrochloride Substitution Risk Analysis: Why Not All α₁-Antagonists Are Functionally Equivalent


Generic substitution of HEAT hydrochloride with alternative α₁-adrenoceptor antagonists (e.g., prazosin, WB 4101, tamsulosin) introduces significant experimental variability due to differences in receptor subtype selectivity, radioligand binding kinetics, and functional behavior in tissue-based assays. While many α₁-antagonists share a common receptor class, their divergent subtype profiles—for instance, tamsulosin's pronounced selectivity for α₁A over α₁B [1] versus HEAT's more balanced high-affinity profile [2]—preclude direct functional interchangeability. Furthermore, radioligand studies reveal that [³H]WB 4101 exhibits anomalous binding characteristics, including sensitivity to guanine nucleotides not observed with [¹²⁵I]HEAT [3], directly impacting experimental interpretation. The quantitative evidence below establishes the specific, measurable parameters where HEAT hydrochloride provides differentiated performance that cannot be assumed when using in-class alternatives.

HEAT Hydrochloride Technical Selection Guide: Quantitative Evidence of Differentiated Performance


Radioligand Binding Affinity (Kd) in Aortic Tissue: HEAT Demonstrates Higher Affinity Than Prazosin

In direct head-to-head comparison studies using aortic tissue from rat and dog, the radiolabeled derivative [¹²⁵I]HEAT consistently displayed a lower dissociation constant (Kd), indicating higher binding affinity for α₁-adrenoceptors, than [³H]prazosin [1].

Radioligand Binding Receptor Pharmacology Cardiovascular Research

Autoradiography Resolution and Anatomical Detail: [¹²⁵I]HEAT Provides Superior Signal-to-Noise Ratio Over Tritiated Ligands

Autoradiographic studies directly comparing [¹²⁵I]HEAT with tritiated ligands ([³H]prazosin and [³H]WB 4101) report that [¹²⁵I]HEAT provides autoradiographs with a higher signal-to-noise ratio, enabling a degree of anatomical localization not possible with the tritiated alternatives [1][2].

Autoradiography Neuroanatomy Receptor Localization

Functional Antagonism in Vascular Tissue: HEAT and Prazosin Exhibit Comparable pA₂ Values in Rat Mesenteric Artery

In a functional antagonism study using the rat mesenteric artery preparation, BE2254 (HEAT) blocked (-)-noradrenaline-mediated pressor responses with a pA₂ value of 8.59, which was statistically comparable to the pA₂ of 8.52 observed for prazosin [1]. Both compounds behaved as classical competitive antagonists.

Functional Assay Vascular Pharmacology Pressor Response

Receptor Subtype Binding Profile: HEAT Displays a Balanced High-Affinity Profile Distinct from Subtype-Selective Antagonists

HEAT hydrochloride exhibits high binding affinity across all three cloned human α₁-adrenoceptor subtypes (α₁A, α₁B, α₁C/α₁D), with pKi values of 9.0, 9.1, and 8.57 respectively [1]. This profile contrasts with subtype-selective antagonists such as tamsulosin, which shows marked selectivity for α₁A and α₁D over α₁B [2].

Receptor Subtype Selectivity Binding Affinity Adrenergic Pharmacology

Guanine Nucleotide Sensitivity: [¹²⁵I]HEAT Binding Is Unaffected by GTP Analogs Unlike [³H]WB 4101

Binding studies in rat cardiac membranes demonstrate that epinephrine competition curves with [¹²⁵I]HEAT are unaffected by the addition of the GTP analog Gpp(NH)p. In contrast, [³H]WB 4101 exhibits anomalous binding characteristics and sensitivity to guanine nucleotides under identical conditions [1].

Receptor Coupling G-Protein Radioligand Binding

HEAT Hydrochloride Optimal Use Cases: Evidence-Based Research and Industrial Applications


High-Resolution Autoradiographic Mapping of α₁-Adrenoceptors in Brain Tissue

Based on its superior signal-to-noise ratio in autoradiography compared to tritiated alternatives like [³H]prazosin and [³H]WB 4101 [1], HEAT hydrochloride is the optimal precursor for preparing [¹²⁵I]HEAT for high-resolution anatomical mapping studies. Its high specific activity and low non-specific binding enable visualization of α₁-adrenoceptor distribution with unprecedented detail, including localization to specific cortical layers and brainstem nuclei such as the locus coeruleus [1].

Quantification of α₁-Adrenoceptor Density in Tissues with Low Receptor Expression

The high binding affinity of [¹²⁵I]HEAT (Kd as low as 11-15 pM in aortic tissue) [2] makes it particularly suitable for quantifying α₁-adrenoceptor density in tissues with low receptor expression or when sample material is limited. Its affinity is approximately 1.5- to 2.5-fold higher than [³H]prazosin in direct comparisons [2], improving assay sensitivity and reducing the amount of tissue required for reliable saturation binding analysis.

Functional Antagonism Studies in Isolated Vascular Preparations

HEAT hydrochloride serves as a reliable, potent competitive antagonist for functional studies of α₁-adrenoceptor-mediated responses. In the rat mesenteric artery, it exhibits a pA₂ of 8.59 against noradrenaline-induced pressor responses, comparable to prazosin [3]. This establishes HEAT as a valid reference compound for characterizing novel ligands or investigating receptor pharmacology in isolated tissue bath experiments, particularly when a non-radiolabeled, chemically distinct antagonist is required.

Non-Subtype-Selective α₁-Adrenoceptor Blockade in Binding and Functional Assays

For research applications where uniform blockade or labeling of the entire α₁-adrenoceptor population is required, HEAT's balanced high-affinity profile across α₁A, α₁B, and α₁D subtypes (pKi 9.0, 9.1, and 8.57) [4] makes it a more appropriate tool than subtype-selective agents like tamsulosin or RS-17053 [5]. This ensures that no receptor subpopulation is overlooked or underrepresented in experimental outcomes.

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